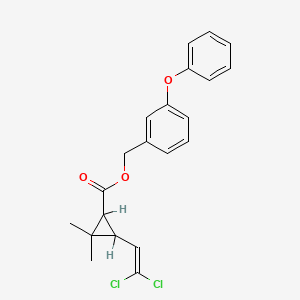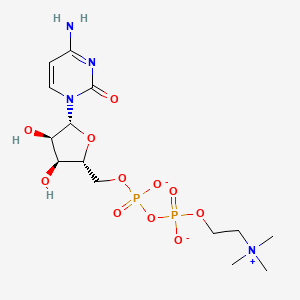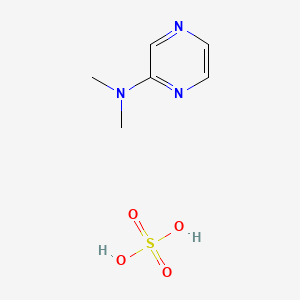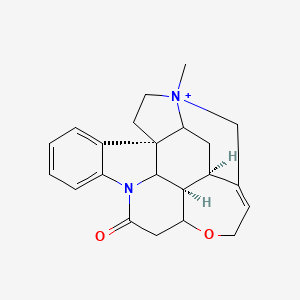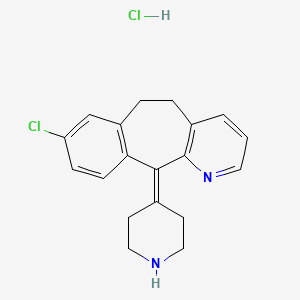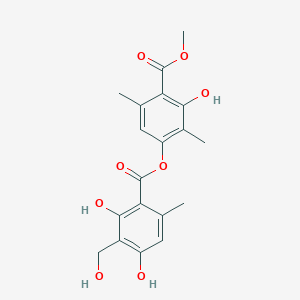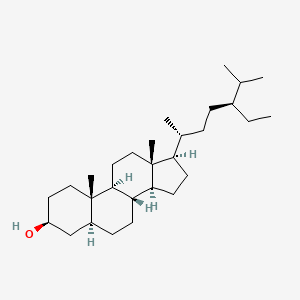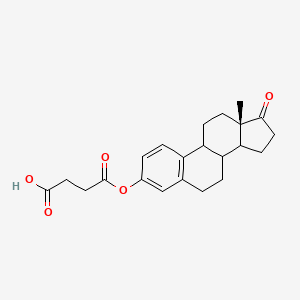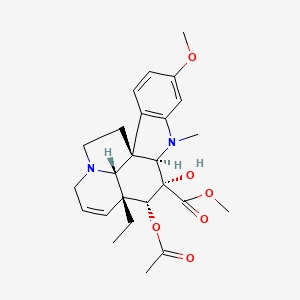
3,4',5,6,7-Pentamethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’,5,6,7-Pentamethoxyflavone is a naturally occurring flavonoid compound found in various plant sources, including citrus fruits. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5,6,7-Pentamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to achieve complete methylation of the hydroxyl groups on the flavonoid backbone .
Industrial Production Methods: Industrial production of 3,4’,5,6,7-Pentamethoxyflavone may involve extraction from natural sources such as citrus peels, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3,4’,5,6,7-Pentamethoxyflavon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Flavonoidderivate führt.
Substitution: Nucleophile Substitutionsreaktionen können an den Methoxygruppen auftreten, wobei Nucleophile wie Thiole oder Amine die Methoxygruppen ersetzen
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Thiole oder Amine in Gegenwart einer Base wie Natriumhydroxid
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Flavonoide, reduzierte Flavonoide und substituierte Flavonoidderivate .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Flavonoide und als Modellverbindung für die Untersuchung der Flavonoidchemie verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Signalwege, einschließlich entzündungshemmender und antioxidativer Signalwege.
Medizin: Untersucht auf seine krebshemmenden Eigenschaften, insbesondere bei der Hemmung der Proliferation von Krebszellen und Induktion der Apoptose.
Industrie: Verwendet bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln aufgrund seiner gesundheitsfördernden Eigenschaften .
5. Wirkmechanismus
Der Wirkmechanismus von 3,4’,5,6,7-Pentamethoxyflavon beinhaltet mehrere molekulare Zielstrukturen und Signalwege:
Antitumoraktivität: Es hemmt den Nuclear factor erythroid 2-related factor 2 (Nrf2)-Signalweg und sensibilisiert Krebszellen für Chemotherapeutika. .
Entzündungshemmende Aktivität: Es moduliert die Produktion von Entzündungszytokinen und hemmt die Aktivierung des Nuclear factor-kappa B (NF-κB)-Signalwegs
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert die Expression von antioxidativen Enzymen nach oben
Wirkmechanismus
The mechanism of action of 3,4’,5,6,7-Pentamethoxyflavone involves several molecular targets and pathways:
Anticancer Activity: It inhibits the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, sensitizing cancer cells to chemotherapeutic agents. .
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes
Vergleich Mit ähnlichen Verbindungen
3,4’,5,6,7-Pentamethoxyflavon kann mit anderen Polymethoxyflavonen verglichen werden, wie zum Beispiel:
5,7,3’,4’,5’-Pentamethoxyflavon: Ähnlich in der Struktur, aber mit unterschiedlichen biologischen Aktivitäten, einschließlich der Hemmung der Pankreaslipase und der Reduzierung der Lipidakkumulation.
5’-Hydroxy-6,7,8,3’,4’-Pentamethoxyflavon: Bekannt für seine lebensverlängernden Wirkungen und antioxidativen Eigenschaften.
3’,4’,5’,7,8-Pentamethoxyflavon: Zeigt aufgrund des Vorhandenseins zusätzlicher Methoxygruppen einzigartige biologische Aktivitäten.
Einzigartigkeit: 3,4’,5,6,7-Pentamethoxyflavon ist einzigartig aufgrund seiner spezifischen Anordnung der Methoxygruppen, die zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beiträgt .
Eigenschaften
IUPAC Name |
3,5,6,7-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)17-20(26-5)16(21)15-13(27-17)10-14(23-2)18(24-3)19(15)25-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNRDLYPIYHOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334572 |
Source


|
| Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-73-5 |
Source


|
| Record name | 3,4',5,6,7-PENTAMETHOXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

